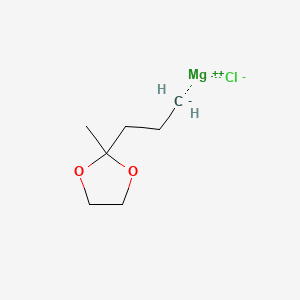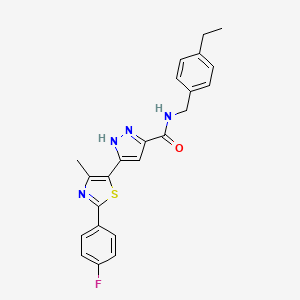![molecular formula C22H21FN4O3 B14108455 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14108455.png)
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound with a unique structure that combines elements of indazole, pyrimidine, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidine ring: This step often involves condensation reactions with suitable reagents.
Fluorination and methylation: These modifications are introduced using specific fluorinating and methylating agents under controlled conditions.
Amide bond formation: The final step involves coupling the intermediate with 2-(4-hydroxyphenyl)ethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: It may be used as a probe or tool compound in biological studies to investigate specific biochemical pathways.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Industry: It can be utilized in the synthesis of other complex molecules or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Uniqueness
3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide stands out due to its unique combination of indazole and pyrimidine rings, along with the presence of a fluorine atom and a hydroxyphenyl group
Properties
Molecular Formula |
C22H21FN4O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C22H21FN4O3/c1-13-16(9-10-19(29)24-12-11-14-5-7-15(28)8-6-14)22(30)27-21(25-13)20-17(23)3-2-4-18(20)26-27/h2-8,26,28H,9-12H2,1H3,(H,24,29) |
InChI Key |
GUJLPMPJQQKLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
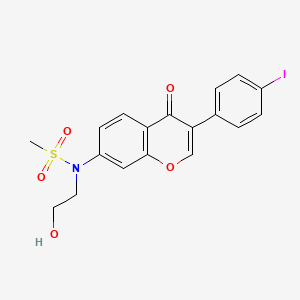
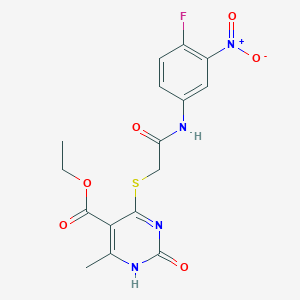
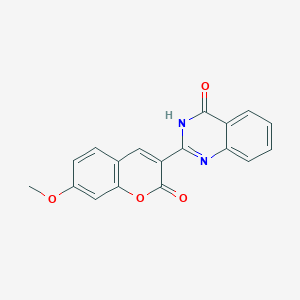
![7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108419.png)
![N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108422.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108430.png)

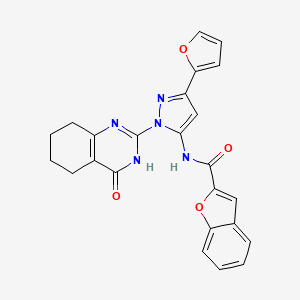
![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108447.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108450.png)
